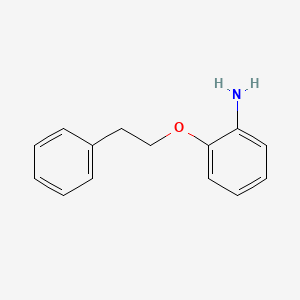

2-(2-Phenylethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-phenylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTYNSVPAGBEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Amine and Ether Chemistry Research

Aromatic amines and ethers are fundamental classes of organic compounds, each with a rich history of investigation and a broad spectrum of applications. tubitak.gov.tracs.org Aromatic amines, characterized by an amino group attached to an aromatic ring, are crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers. allen.in The reactivity of the amino group and the aromatic ring allows for a wide array of chemical transformations. allen.in Ethers, containing an oxygen atom connected to two alkyl or aryl groups, are often utilized as solvents due to their relative stability and ability to solvate a variety of compounds. acs.org

Significance of the Phenylethoxy Moiety in Organic Synthesis and Functional Materials

The phenylethoxy group, a substructure within 2-(2-Phenylethoxy)aniline, is a significant moiety in the fields of organic synthesis and materials science. Its presence can impart desirable physical and chemical properties to a molecule. In organic synthesis, the phenylethoxy group can be used as a protecting group or as a building block to construct more complex molecular architectures. The flexible two-carbon linker between the phenyl and oxygen atoms allows for a degree of conformational freedom, which can be important in the design of molecules with specific three-dimensional shapes. vulcanchem.comvulcanchem.com

In the realm of functional materials, the incorporation of the phenylethoxy moiety can influence properties such as thermal stability, solubility, and photophysical behavior. For example, the aromatic ring of the phenylethoxy group can engage in π-π stacking interactions, which can be a key factor in the self-assembly of molecules and the formation of ordered materials. The ether linkage provides a degree of flexibility, which can be advantageous in the design of polymers and other materials where specific mechanical properties are desired. The unique combination of a rigid aromatic unit and a flexible ether linkage makes the phenylethoxy group a versatile tool for tuning the properties of organic materials.

Unique Reactivity and Conformational Aspects of Ortho Substituted Anilines

The "ortho effect" is a well-documented phenomenon in organic chemistry that describes the anomalous behavior of ortho-substituted benzene (B151609) derivatives, and anilines are no exception. byjus.comwikipedia.org The placement of the 2-phenylethoxy group at the ortho position relative to the amino group in 2-(2-Phenylethoxy)aniline has profound implications for its reactivity and conformational preferences.

Steric hindrance is a major factor influencing the reactivity of ortho-substituted anilines. wikipedia.org The bulky phenylethoxy group can shield the amino group, potentially hindering its participation in certain reactions. rsc.org However, this steric crowding can also lead to unique reactivity. For instance, it can favor certain reaction pathways over others by destabilizing specific transition states.

Furthermore, the ortho-substituent can influence the basicity of the aniline (B41778). Generally, ortho-substituted anilines are weaker bases than their meta and para isomers, regardless of the electronic nature of the substituent. byjus.com This is attributed to a combination of steric and electronic effects. In the case of this compound, intramolecular hydrogen bonding between the amino protons and the ether oxygen atom is a possibility. Such an interaction would influence the conformation of the molecule and the availability of the lone pair of electrons on the nitrogen atom, thereby affecting its basicity and nucleophilicity. rsc.org The conformational flexibility of the phenylethoxy group adds another layer of complexity to the analysis of its interactions with the ortho-amino group. researchgate.net

Computational and Theoretical Studies on 2 2 Phenylethoxy Aniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties.

For 2-(2-phenylethoxy)aniline, DFT calculations would be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms. This process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until these forces are negligible. The output of these calculations would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations would yield key electronic properties such as the total energy, dipole moment, and the distribution of electronic charge on each atom. This information is crucial for understanding the molecule's polarity and how it might interact with other molecules. The reactivity of different sites on the molecule can be predicted by analyzing atomic charges and other calculated electronic parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | Value in Å |

| C-O | Value in Å | |

| C-C (aromatic) | Value in Å | |

| Bond Angle | C-O-C | Value in degrees |

| C-N-H | Value in degrees | |

| Dihedral Angle | C-C-O-C | Value in degrees |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The electron density maps of these orbitals would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The aniline (B41778) part of the molecule, with its electron-rich amino group, is expected to have a significant contribution to the HOMO, while the LUMO might be distributed over the aromatic rings.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule wolfram.com. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophilic attack. The hydrogen atoms of the amino group would likely show a positive potential, making them sites for hydrogen bonding interactions. The aromatic rings would exhibit a more complex potential distribution.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The prediction of NLO properties for this compound would involve calculating the molecular polarizability and hyperpolarizability using quantum chemical methods. Molecules with significant NLO properties often possess a donor-acceptor structure that enhances intramolecular charge transfer. In this compound, the amino group can act as an electron donor and the phenoxy group can influence the electronic properties of the aniline ring. The presence of the two phenyl rings connected by an ethoxy linker could also contribute to its NLO response. The calculated values of hyperpolarizability would indicate its potential as an NLO material.

Table 3: Hypothetical Calculated NLO Properties for this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Conformational Analysis and Intramolecular Hydrogen Bonding

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies.

For this compound, the presence of several rotatable bonds (e.g., C-O, C-C) suggests that it can exist in multiple conformations. A systematic conformational search would be performed to identify the low-energy conformers. The relative energies of these conformers would be calculated to determine the most stable structures.

Furthermore, the possibility of intramolecular hydrogen bonding can be investigated. An intramolecular hydrogen bond could potentially form between one of the N-H protons of the amino group and the oxygen atom of the ethoxy group. The existence and strength of such a hydrogen bond would be assessed by analyzing the geometry of the stable conformers (e.g., the N-H···O distance and angle) and by using methods like Natural Bond Orbital (NBO) analysis. The presence of an intramolecular hydrogen bond can significantly influence the molecule's conformation, stability, and properties nih.gov.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to elucidate the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. This involves mapping the potential energy surface of a reaction.

For this compound, one could model various reactions, such as its electrophilic substitution on the aniline ring or its oxidation. The calculations would involve locating the transition state structures for each step of the proposed mechanism. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By calculating the energies of all species along the reaction pathway, a detailed energy profile can be constructed. This profile provides valuable insights into the feasibility of a reaction and the stability of any intermediates. For instance, modeling the reaction of this compound with an electrophile would help predict the preferred site of substitution (ortho, meta, or para to the amino group) by comparing the activation energies for each pathway.

Exploration of Derivatives and Analogues of 2 2 Phenylethoxy Aniline

Synthesis and Structural Variations of the Phenylethoxy-Aniline Core

The synthesis of the core 2-(2-phenylethoxy)aniline structure is fundamental to the exploration of its derivatives. A prevalent and highly adaptable method for its preparation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, 2-aminophenol (B121084) is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium 2-aminophenoxide. youtube.com This nucleophilic phenoxide then reacts with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) via an SN2 mechanism to form the desired ether linkage. wikipedia.orgjk-sci.com The efficiency of this synthesis relies on the use of a primary alkyl halide, which minimizes competing elimination reactions. masterorganicchemistry.com

An alternative synthetic strategy can be adapted from methods used for similar phenoxyanilines. This involves the condensation of an o-nitrohalobenzene, such as o-nitrochlorobenzene, with 2-phenylethanol (B73330) in the presence of a base. The resulting nitro-aromatic intermediate, 1-nitro-2-(2-phenylethoxy)benzene, is then subjected to reduction. The nitro group can be selectively reduced to a primary amine using various established methods, such as catalytic hydrogenation with active nickel, to yield the final this compound product. google.com

The electronic properties of the this compound scaffold can be significantly altered by introducing substituents onto either of its two aromatic rings. These modifications influence the reactivity of the rings toward further chemical transformations, particularly electrophilic aromatic substitution.

The aniline (B41778) ring is highly activated due to the presence of two powerful electron-donating groups: the amino (-NH₂) group and the phenylethoxy (-OCH₂CH₂Ph) group. Both are ortho-, para-directing substituents, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org The amino group is one of the strongest activating groups, though its high reactivity can sometimes lead to overreaction or decomposition under harsh conditions like direct nitration. libretexts.org The activating influence of the amino group can be moderated by converting it into an amide (e.g., an acetanilide), which is less activating but still ortho-, para-directing. libretexts.org

The introduction of additional substituents can either enhance or diminish the ring's reactivity based on their electronic nature. Electron-donating groups (EDGs) further increase the electron density of the ring, accelerating electrophilic substitution, whereas electron-withdrawing groups (EWGs) decrease electron density and retard the reaction. researchgate.net The phenethyl ring is less activated and will typically react under more forcing conditions than the aniline ring.

The table below summarizes the expected effects of common substituents on electrophilic aromatic substitution for both aromatic rings.

| Substituent | Type | Effect on Ring Reactivity | Directing Effect | Applicable Ring |

|---|---|---|---|---|

| -CH₃ (Methyl) | EDG (Activating) | Increases reactivity | ortho, para | Aniline or Phenethyl |

| -OCH₃ (Methoxy) | EDG (Strongly Activating) | Strongly increases reactivity | ortho, para | Aniline or Phenethyl |

| -Cl (Chloro) | EWG (Deactivating) | Decreases reactivity | ortho, para | Aniline or Phenethyl |

| -NO₂ (Nitro) | EWG (Strongly Deactivating) | Strongly decreases reactivity | meta | Aniline or Phenethyl |

| -C(O)CH₃ (Acetyl) | EWG (Deactivating) | Decreases reactivity | meta | Aniline or Phenethyl |

Proposed modifications include:

Chain Length Variation: The linker can be extended to a propyl (-O-(CH₂)₃-Ph) or butyl (-O-(CH₂)₄-Ph) chain, increasing the distance and flexibility between the two aromatic rings.

Introduction of Unsaturation: A double bond could be introduced to create a vinyl ether linker (-O-CH=CH-Ph), which would decrease conformational freedom and introduce geometric isomerism (E/Z).

Alkylation of the Linker: Adding alkyl groups, such as a methyl group, to one of the carbons of the ethyl chain would create a chiral center and introduce steric bulk. For example, a methyl group on the carbon adjacent to the oxygen would yield a 2-(2-phenyl-1-propoxy)aniline analogue.

The following table details some hypothetical structural variations of the ethyl linker.

| Modification Type | Resulting Linker Structure | Potential Impact |

|---|---|---|

| Chain Extension | -O-(CH₂)₃-Ph | Increased flexibility and distance between rings |

| Chain Shortening | -O-CH₂-Ph (Benzyl ether) | Decreased flexibility |

| Unsaturation | -O-CH=CH-Ph | Increased rigidity, potential for E/Z isomers |

| Alkylation | -O-CH(CH₃)-CH₂-Ph | Introduction of a chiral center and steric hindrance |

| Gem-Dimethyl Substitution | -O-C(CH₃)₂-CH₂-Ph | Increased steric bulk, potential Thorpe-Ingold effect |

Formation of N-Substituted Phenylethoxy-Aniline Derivatives

The primary amino group on the aniline ring is a reactive handle for a variety of chemical transformations, allowing for the synthesis of a large family of N-substituted derivatives. beilstein-journals.org These reactions typically involve the nucleophilic nitrogen atom attacking an electrophilic species.

Common methods for N-substitution include:

N-Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can sometimes lead to over-alkylation, yielding secondary and tertiary amines as well as quaternary ammonium (B1175870) salts.

N-Acylation: Reaction with acid chlorides or acid anhydrides in the presence of a base yields stable amide derivatives. This transformation is often used to moderate the reactivity of the aniline ring in other reactions. libretexts.org

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to form a secondary amine.

Buchwald-Hartwig Amination: While typically used to form C-N bonds, related palladium-catalyzed cross-coupling reactions can be employed to arylate the amine. derpharmachemica.com

The table below provides examples of N-substituted derivatives and the reagents used for their synthesis.

| Derivative Name | N-Substituent | Required Reagent(s) | Reaction Type |

|---|---|---|---|

| N-Methyl-2-(2-phenylethoxy)aniline | -CH₃ | Methyl iodide (CH₃I) | N-Alkylation |

| N-Ethyl-2-(2-phenylethoxy)aniline | -CH₂CH₃ | Ethyl bromide (CH₃CH₂Br) | N-Alkylation |

| N-Acetyl-2-(2-phenylethoxy)aniline | -C(O)CH₃ | Acetic anhydride (B1165640) or Acetyl chloride | N-Acylation |

| N-Benzoyl-2-(2-phenylethoxy)aniline | -C(O)Ph | Benzoyl chloride | N-Acylation |

| N-Benzyl-2-(2-phenylethoxy)aniline | -CH₂Ph | Benzaldehyde, followed by a reducing agent (e.g., NaBH₄) | Reductive Amination |

Heterocyclic Ring Systems Derived from this compound

The ortho relationship between the amino and phenylethoxy groups on the aniline ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. The proximity of these two functional groups facilitates intramolecular cyclization reactions, leading to the formation of various tricyclic structures.

Phenoxazines: The phenoxazine (B87303) core is a tricyclic system containing fused benzene (B151609) and oxazine (B8389632) rings. nih.gov While classically synthesized from the condensation of a 2-aminophenol and a catechol, derivatives can be formed from precursors like this compound. nih.gov Intramolecular oxidative C-N bond formation could potentially lead to a phenoxazine ring, although this might require cleavage of the phenethyl group under certain reaction conditions. The resulting phenoxazine scaffold is found in various dyes and biologically active molecules. nih.govresearchgate.net

Quinolines: The quinoline (B57606) ring system is a cornerstone of many pharmaceutical agents. Several classic named reactions can be used to construct a quinoline ring fused to the aniline scaffold of this compound. iipseries.org For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org In this context, if the aniline ring of a this compound derivative were further functionalized to contain an ortho-acetyl group, it could undergo a Friedländer condensation to yield a highly substituted quinoline. Similarly, reactions like the Skraup or Doebner-von Miller synthesis, which react anilines with α,β-unsaturated carbonyl compounds or their precursors, could be employed to construct the quinoline core, with the phenylethoxy group remaining as a substituent on the final heterocyclic product. iipseries.orgorganic-chemistry.org

The following table illustrates potential heterocyclic systems derived from the this compound scaffold.

| Heterocyclic System | General Structure | Potential Synthetic Route |

|---|---|---|

| Phenoxazine Derivative | Tricyclic system with fused oxazine ring | Intramolecular oxidative cyclization |

| Quinoline Derivative | Fused benzene and pyridine (B92270) rings | Friedländer, Skraup, or Doebner-von Miller synthesis |

| Benzodiazepine Derivative | Fused benzene and diazepine (B8756704) rings | Condensation with a 1,3-dielectrophile after functionalization |

Stereochemical Aspects of Chiral Analogues and Enantioselective Synthesis

Introducing chirality into analogues of this compound opens avenues for exploring stereoselective interactions in various chemical and biological systems. Chirality can be incorporated in several ways, leading to compounds that require specialized synthetic methods to obtain them in enantiomerically pure forms.

One approach to creating a chiral analogue is to introduce a stereocenter into the ethyl linker, for instance, by alkylating one of the methylene (B1212753) carbons. The synthesis of a molecule like 2-(1-phenylpropan-2-yloxy)aniline would result in a racemic mixture of (R) and (S) enantiomers.

Another form of chirality relevant to this scaffold is atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. While the parent this compound is unlikely to exhibit stable atropisomerism due to the flexibility of the ethyl linker, derivatives with bulky substituents ortho to the C-O ether bond on both rings could create sufficient steric hindrance to restrict free rotation, leading to stable, separable atropisomeric enantiomers. The synthesis of such axially chiral diaryl ethers is a significant challenge in organic chemistry. nih.gov

The preparation of single enantiomers of these chiral analogues requires enantioselective synthesis. acs.org General strategies applicable to these targets include:

Catalytic Asymmetric Hydrogenation: For analogues containing a prochiral double bond, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) can produce one enantiomer in excess. acs.org

Enantiospecific Cross-Coupling: Methods have been developed for the stereospecific, transition-metal-free coupling of chiral alkylboronic esters with aryl precursors to form chiral anilines with complete retention of stereochemistry. nih.govbris.ac.uk This could be applied to synthesize analogues with chiral centers in the linker.

Chiral Catalyst-Mediated Synthesis: For atropisomeric diaryl ethers, organocatalytic methods using chiral phosphoric acids have been developed to achieve enantioselective desymmetrization of prochiral precursors, yielding axially chiral products with high enantiomeric excess. snnu.edu.cnacs.org

The development of stereoselective synthetic routes is crucial for accessing enantiopure analogues of this compound for further study. nih.gov

Applications in Advanced Materials Science and Synthetic Chemistry for 2 2 Phenylethoxy Aniline

Utilization as Precursors for Functional Polymer Synthesis

The aniline (B41778) component of 2-(2-phenylethoxy)aniline makes it a suitable monomer for polymerization, particularly for creating functional polymers with tailored properties. The presence of the phenylethoxy side chain can significantly influence the characteristics of the resulting polymer, such as solubility and processability.

Polyaniline (PANI) is a well-known conductive polymer, and its derivatives are synthesized to enhance its properties for various applications. nih.govresearchgate.net The polymerization of aniline derivatives is a common strategy to improve solubility and create processable conductive materials. nih.govgoogle.com While polyaniline itself often suffers from poor solubility, modifying the aniline monomer with substituent groups can overcome this limitation. nih.govnih.gov The synthesis of conductive polyanilines from substituted monomers, such as 2,5-bis(2-methoxyethoxy)aniline, has been shown to yield polymers that are highly soluble in both water and common organic solvents. nih.gov The introduction of the 2-phenylethoxy group onto the aniline ring in this compound is expected to enhance the solubility of the corresponding polymer in organic solvents, facilitating its use in creating thin films and coatings for electronic devices and sensors. nih.govrsc.org The electrical conductivity of such polymers can be tailored through doping with acids, a characteristic feature of the polyaniline family. researchgate.net

Aniline derivatives are also employed in the synthesis of photoactive materials, which are materials that respond to light in a specific way. mdpi.com These materials are crucial for applications in optoelectronics, holography, and photocatalysis. mdpi.com The synthesis of photoactive polymers can involve the photopolymerization of monomers containing specific functional groups. researchgate.net The this compound structure can be incorporated into polymer chains to influence their optical and electronic properties. The aromatic rings within the molecule can contribute to its photoactivity, potentially enabling its use in applications such as organic photovoltaic devices or as a component in photocurable resins where scratch-resistant and shape-memory properties are desired. mdpi.com

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

The reactivity of the aniline amine group and the potential for reactions on its aromatic ring make this compound a valuable intermediate in multi-step organic synthesis. sciencescholar.usbeilstein-journals.orgsciencescholar.us It serves as a starting point for constructing more complex molecular architectures, particularly heterocyclic compounds. sciencescholar.usmit.eduresearchgate.net

Heterocyclic compounds are a major class of organic molecules with widespread applications, particularly in pharmaceuticals. sciencescholar.ussciencescholar.us this compound is a potential precursor for various heterocyclic systems.

Isoquinolines: The isoquinoline (B145761) core is found in numerous naturally occurring alkaloids with significant biological activity, such as papaverine (B1678415) and morphine. thieme-connect.dewikipedia.org Several synthetic methods, including the Bischler–Napieralski and Pictet-Spengler reactions, utilize β-phenylethylamine derivatives to construct the isoquinoline skeleton. wikipedia.orgpharmaguideline.com These reactions involve the cyclization of an acylated β-phenylethylamine. pharmaguideline.com The structure of this compound contains a phenylethyl-like moiety linked to an aniline, suggesting its potential use in analogous cyclization strategies to form substituted benzo-fused nitrogen heterocycles.

Chromenones: 2-(2-Phenylethyl)chromones are a class of naturally occurring compounds that have been isolated from various plants and exhibit a range of biological activities. nih.gov The synthesis of chromenone derivatives often involves the reaction of phenols with β-ketoesters or similar reagents. While not a direct precursor in the most common syntheses, the aniline group of this compound could be chemically transformed into a phenol (B47542) (hydroxyl group), thereby converting it into a suitable starting material for the synthesis of novel chromenone derivatives.

| Heterocyclic Synthesis | Reaction Type | Potential Precursor Role of this compound |

| Isoquinoline Synthesis | Bischler–Napieralski Reaction | The molecule can be acylated and then cyclized to form a dihydroisoquinoline-type structure. |

| Pictet-Spengler Reaction | Condensation with an aldehyde followed by acid-catalyzed cyclization could yield a tetrahydroisoquinoline derivative. | |

| Chromenone Synthesis | Cyclocondensation | After conversion of the aniline group to a hydroxyl group, it could react with a suitable three-carbon component to form the chromenone ring. |

Design and Synthesis of Chromogenic Systems (Dyes and Pigments)

Aniline and its derivatives are foundational components in the dye industry. The primary amino group on the aniline ring is readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to produce a vast array of azo dyes. The specific substituents on the aniline ring play a crucial role in determining the final color and properties of the dye. The 2-phenylethoxy group in this compound would act as an auxochrome and also influence the dye's solubility, lightfastness, and affinity for different fibers. By diazotizing this compound and coupling it with different phenols or anilines, a range of unique colors could be synthesized for applications in textiles, printing inks, and pigments.

Development of Precursors for Sustained Release Materials (e.g., Nitric Oxide Donors)

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, but its high reactivity and short half-life make direct administration challenging. nih.govnih.govnih.gov This has led to the development of NO donor molecules that can release NO in a controlled and sustained manner. nih.govnih.gov

N-nitrosated secondary amines are a class of compounds known to release nitric oxide slowly and at a tunable rate. nih.govnih.gov Research has shown that N-(2-phenylethyl)nitroaniline derivatives can serve as precursors for these sustained NO-releasing materials. nih.govnih.gov The synthesis involves the N-nitrosation of the secondary amine. The this compound structure is a primary amine, but it can be readily converted to a secondary amine through N-alkylation. This secondary amine derivative could then be N-nitrosated to create a potential NO donor. The phenylethoxy group would influence the material's properties, such as its lipophilicity and compatibility with polymer matrices, which are critical for designing effective sustained-release systems for therapeutic applications. nih.govmdpi.com

| Property | Influence of 2-Phenylethoxy Group |

| Release Kinetics | The steric and electronic nature of the group can affect the rate of NO release from the N-nitroso derivative. nih.gov |

| Material Properties | Enhances solubility in organic polymers used for encapsulation in sustained-release formulations. mdpi.com |

| Lipophilicity | Increases the overall lipophilicity of the molecule, which can be important for its interaction with biological membranes. |

Application in Sensor Development (e.g., Fluorosensors)

Following a comprehensive search of available scientific literature, no specific research or data could be found regarding the application of this compound in the development of sensors, including fluorosensors. The search did not yield any studies detailing the synthesis of fluorescent probes derived from this compound, nor any data tables or detailed research findings related to its use in chemical sensing. Therefore, this section cannot be completed based on currently accessible information.

Advanced Analytical Methodologies for 2 2 Phenylethoxy Aniline in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC)

Chromatographic methods are fundamental for separating 2-(2-Phenylethoxy)aniline from starting materials, byproducts, and impurities, making them indispensable for purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aromatic amines. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for this compound due to its molecular structure, which includes both hydrophobic (phenyl and phenoxy groups) and polar (amino group) moieties. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. chem-soc.si The composition of the mobile phase can be optimized in either an isocratic or gradient elution mode to achieve the desired resolution between the analyte and any potential impurities. A study on the separation of nimesulide and its impurities, including 2-phenoxyaniline, utilized a C18 column with a mobile phase of acetonitrile, triethylamine (TEA), and water, adjusted to a specific pH with formic acid. chem-soc.si UV detection is commonly employed for aniline (B41778) derivatives, with the detection wavelength selected based on the compound's UV-Vis spectrum to maximize sensitivity.

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible. A capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (e.g., SE-54), is generally effective for separating aniline derivatives. epa.gov A thermionic nitrogen-phosphorus selective detector (NPD) can offer enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound. epa.gov For less volatile aniline derivatives or to improve peak shape and thermal stability, derivatization might be considered, although direct injection is often possible with modern high-temperature columns and injection techniques.

Table 1: Proposed Starting Parameters for HPLC and GC Analysis of this compound

| Parameter | HPLC | GC |

| Column | C18 (e.g., Agilent Zorbax Extend C18), 150 x 4.6 mm, 5 µm | Capillary Column (e.g., SE-54), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~240 nm | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split or splitless) |

| Oven Temperature | 40 °C | Temperature program: e.g., 150 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For the unambiguous identification and quantification of this compound in complex matrices, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural information, making it ideal for confirming the identity of the analyte and characterizing unknown impurities. Following separation on the GC column, molecules are ionized, typically by electron ionization (EI), which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. The quantitative ion for aniline, for instance, is m/z 93, with qualifier ions at m/z 65 and 66. nih.gov For this compound, a similar approach would be used, with the molecular ion and characteristic fragment ions being monitored for identification and quantification. In cases of unfamiliar samples, GC-MS is highly recommended for absolute analyte identification. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , have become the methods of choice for analyzing a wide array of aromatic amines in various samples. nih.gov LC-MS is particularly advantageous for compounds that are not readily amenable to GC due to low volatility or thermal instability. Electrospray ionization (ESI) in positive ion mode is a common and effective ionization technique for amines, as the amino group is readily protonated. nih.govnih.gov An LC-MS/MS method can provide exceptional selectivity and sensitivity by using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique minimizes matrix interference and allows for very low detection limits. nih.gov

Electrochemical Analysis for Redox Properties

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The electrochemical oxidation of aniline and its derivatives has been a subject of study. tsijournals.comresearchgate.net The oxidation process typically involves the nitrogen atom of the amino group and the aromatic ring. The presence of substituents on the aniline ring influences the oxidation potential. tsijournals.com For this compound, the electron-donating nature of the alkoxy group at the ortho position is expected to affect the ease of oxidation compared to unsubstituted aniline. By studying the voltammetric behavior, researchers can gain insights into the electronic properties of the molecule, its potential for electropolymerization, and its susceptibility to oxidative degradation. Studies on substituted anilines have shown that the initial oxidation often occurs at the basic nitrogen, and subsequent electron transfer can lead to ring oxidation. tsijournals.com

Method Development and Validation for Quantitative Analysis

The development and validation of a quantitative analytical method for this compound are critical to ensure that the results are reliable, reproducible, and accurate. The validation process, guided by international standards (e.g., ICH guidelines), involves assessing several key parameters.

A reversed-phase HPLC method for the simultaneous determination of aniline and its degradation products was validated for linearity, recovery, and precision. rsc.org Similar validation would be required for a method targeting this compound.

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by the baseline resolution of the analyte peak from other peaks in a chromatogram.

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis on the concentration versus response data. For aromatic amines, correlation coefficients (r²) greater than 0.999 are often achieved. nih.govnih.gov

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries for aniline derivatives are generally expected to be in the range of 80-120%.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). For trace analysis of aromatic amines, RSD values are often below 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are crucial parameters for determining trace impurities. For instance, an HPLC method for aniline and its degradation products reported LOQ values ranging from 0.0778 to 0.2073 µg/mL. rsc.org

Table 2: Representative Validation Parameters for an Analytical Method for an Aniline Derivative

| Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound |

| Linearity (r²) | ≥ 0.998 | > 0.999 for a concentration range of 0.1-50 ng/mL nih.govnih.gov |

| Accuracy (% Recovery) | 80 - 120% | 87.5% to 101.4% rsc.org |

| Precision (% RSD) | ≤ 15% | Intra-day < 11.7%, Inter-day < 15.9% nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.0778 µg/mL rsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Phenylethoxy)aniline, and how do reaction conditions influence yield and purity?

- Answer : The compound can be synthesized via palladium-catalyzed coupling reactions, such as Ullmann-type couplings, where 2-iodoaniline reacts with phenethyl alcohol derivatives under basic conditions . Optimization of catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF), and temperature (80–120°C) significantly impacts yield. For instance, triethylamine as a base enhances coupling efficiency by neutralizing HI byproducts . Alternatively, amidoxime intermediates in NaOH-DMSO systems offer a protective-group-free route for structurally diverse anilines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretch ~3400 cm⁻¹) and ether linkages (C-O stretch ~1250 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers optimize purification methods for this compound to achieve >95% purity for pharmacological studies?

- Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization in ethanol/water mixtures improves crystalline purity. For trace metal removal (e.g., Pd residues), chelating agents like EDTA in wash steps are recommended .

Advanced Research Questions

Q. How does the choice of acid catalyst influence product distribution in acid-mediated cyclization reactions of this compound?

- Answer : Acid catalysts dictate reaction pathways. For example, p-TsOH·H₂O in EtOH at 80°C promotes quinoline formation (70% yield), while methanesulfonic acid in toluene yields mixed quinolines (53%) . Steric and electronic effects of the acid (e.g., TfOH vs. p-TsOH) modulate intermediate carbocation stability, directing cyclization regioselectivity .

Q. What computational strategies predict the reactivity of this compound in hydroamination or CO₂ incorporation reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For hydroamination, electron-rich aniline moieties favor nucleophilic attack on alkynes, forming indole derivatives. CO₂ insertion into NH₂ groups is thermodynamically driven, with zwitterionic intermediates stabilizing benzoxazinone products .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives be resolved?

- Answer : Standardize assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) and validate compound purity via LC-MS. Structural analogs (e.g., 5-methyl derivatives) show enhanced lipophilicity, improving membrane permeability in cancer cell lines . Contradictions may arise from assay conditions (e.g., pH, serum content) or metabolic stability differences .

Q. What sustainable catalytic systems are explored for synthesizing this compound derivatives under green chemistry principles?

- Answer : Cyclometalated ruthenium complexes enable methanol-driven methylation, avoiding toxic alkylating agents . Continuous flow reactors reduce solvent waste and improve scalability of Pd-catalyzed couplings . Biocatalytic approaches using immobilized lipases are emerging for enantioselective modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.